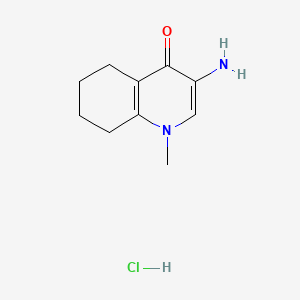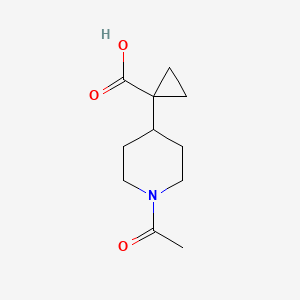
3-Amino-1-methyl-1,4,5,6,7,8-hexahydroquinolin-4-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-methyl-1,4,5,6,7,8-hexahydroquinolin-4-one hydrochloride is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-methyl-1,4,5,6,7,8-hexahydroquinolin-4-one hydrochloride typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of cyclohexanone with methylamine and an appropriate amine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, which facilitates the formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and purification techniques, to ensure high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-methyl-1,4,5,6,7,8-hexahydroquinolin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.
Applications De Recherche Scientifique
3-Amino-1-methyl-1,4,5,6,7,8-hexahydroquinolin-4-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for treating diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 3-Amino-1-methyl-1,4,5,6,7,8-hexahydroquinolin-4-one hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the amino and methyl groups.
1-Methylquinolin-4-one: Similar structure but without the amino group.
4-Aminoquinoline: Similar structure but without the hexahydro ring system.
Uniqueness
3-Amino-1-methyl-1,4,5,6,7,8-hexahydroquinolin-4-one hydrochloride is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other quinoline derivatives may not be as effective.
Propriétés
Formule moléculaire |
C10H15ClN2O |
|---|---|
Poids moléculaire |
214.69 g/mol |
Nom IUPAC |
3-amino-1-methyl-5,6,7,8-tetrahydroquinolin-4-one;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-12-6-8(11)10(13)7-4-2-3-5-9(7)12;/h6H,2-5,11H2,1H3;1H |
Clé InChI |
DLJXZWOUSCHHBF-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=O)C2=C1CCCC2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B13486949.png)













